Superior Inhibitory Potency on Carnitine-Acylcarnitine Translocase (CACT) Relative to Shorter and Longer Chain Analogs
(+)-Decanoylcarnitine exhibits the highest inhibitory potency on carnitine-acylcarnitine translocase (CACT) among the tested acylcarnitines, with an IC50 of ∼5 μM. This is approximately 7-fold more potent than (+)-octanoylcarnitine and (+)-palmitoylcarnitine (both ∼35 μM), and more than 40-fold more potent than (+)-hexanoylcarnitine (IC50 >200 μM) [1]. (+)-Acetylcarnitine showed no CACT inhibition under the same conditions [1].
| Evidence Dimension | CACT inhibition (IC50) |
|---|---|
| Target Compound Data | ∼5 μM |
| Comparator Or Baseline | (+)-Octanoylcarnitine: ∼35 μM; (+)-Palmitoylcarnitine: ∼35 μM; (+)-Hexanoylcarnitine: >200 μM |
| Quantified Difference | 7-fold more potent than octanoyl/palmitoyl; >40-fold more potent than hexanoyl |
| Conditions | Rat liver mitochondria; assays distinguishing CPT I, CPT II, and CACT activities |
Why This Matters
This establishes (+)-decanoylcarnitine as the most selective tool for blocking CACT-mediated mitochondrial fatty acid transport, enabling specific pathway interrogation without confounding effects on CPT I/II.
- [1] Baillet L, et al. Elucidation of the mechanism by which (+)-acylcarnitines inhibit mitochondrial fatty acid transport. J Biol Chem. 2000;275(47):36766-36768. View Source
